2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

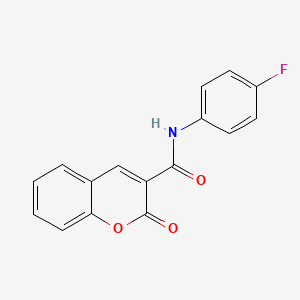

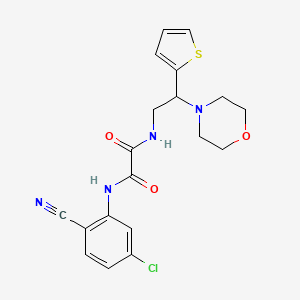

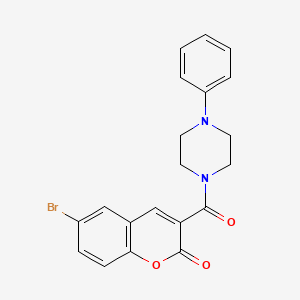

The compound “2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone” is a complex organic molecule. It contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Attached to this indole ring is a morpholinoethanone group and a 2-chlorobenzylsulfonyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving indole, chlorobenzyl chloride, and morpholinoethanone. The sulfonyl group could potentially be introduced through a reaction with a suitable sulfonyl chloride .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The indole ring system is aromatic, meaning it has a stable, delocalized pi electron system . The sulfonyl group is a polar functional group, which could impact the compound’s reactivity .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl and morpholino groups. For instance, the sulfonyl group could potentially undergo substitution reactions .

Aplicaciones Científicas De Investigación

Anticancer Activities

A notable application of compounds related to 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone is in anticancer research. Specifically, indole-based sulfonohydrazide derivatives, incorporating morpholine heterocyclic rings, have been synthesized and evaluated against human breast cancer cells. One such compound demonstrated significant inhibitory effects on both estrogen receptor-positive and triple-negative breast cancer cell lines, with negligible toxicity to noncancerous cells. This indicates the compound's potential for selective cancer cell targeting (Gaur et al., 2022).

Antibacterial and Antifungal Activities

Research on derivatives of morpholine-containing sulfonamides has shown promising antibacterial and antifungal activities. These compounds, through modifications and evaluations, have been found to exhibit good to moderate antimicrobial activity against a range of pathogens. This suggests their potential as lead compounds for the development of new antimicrobial agents (Sahin et al., 2012).

Antimicrobial Modulation

4-(Phenylsulfonyl) morpholine, a compound within the same class as the specified chemical, has been studied for its antimicrobial modulating activity. It has shown the potential to enhance the effectiveness of conventional antibiotics against multidrug-resistant strains of bacteria and fungi. This compound's ability to modulate antimicrobial activity suggests its usefulness in overcoming antibiotic resistance (Oliveira et al., 2015).

Synthesis and Characterization for Proton Exchange Membranes

In the field of material science, research involving sulfonated poly(aryl ether sulfone) containing pendent quaternary ammonium groups, which are chemically related to this compound, has been conducted. These materials have been synthesized and characterized for use as proton exchange membranes, demonstrating low water uptake and decent dimensional stability at high temperatures. This application is crucial for the development of fuel cell technologies (Zhang et al., 2010).

Safety and Hazards

Propiedades

IUPAC Name |

2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O4S/c22-18-7-3-1-5-16(18)15-29(26,27)20-13-24(19-8-4-2-6-17(19)20)14-21(25)23-9-11-28-12-10-23/h1-8,13H,9-12,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJZBGMADDUIIMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(6-Cyclopropylpyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2836429.png)

![(11bR)-2,6-Bis(3,5-bis(trifluoromethyl)phenyl)-N,N-bis(1-phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B2836430.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2836431.png)